![molecular formula C24H22N2O2S B2697171 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea CAS No. 2034594-62-0](/img/structure/B2697171.png)
1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea
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Overview
Description
Scientific Research Applications
Synthesis and Biochemical Evaluation
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a structural resemblance with the compound , have been synthesized and assessed for antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking two pharmacophoric moieties, aiming for high inhibitory activities with a focus on conformational flexibility. This research underscores the importance of structural features in the development of potential therapeutic agents (Vidaluc et al., 1995).
Anticancer Activity
N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, a compound with structural elements similar to 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea, exhibited strong anticancer activity across several assays and cell lines. This highlights the potential of such compounds in the treatment of cancer, emphasizing the need for further exploration of their therapeutic applications (Nammalwar et al., 2010).
Novel Urea Derivatives
An unexpected rearrangement during the microwave-enhanced synthesis of hydantoins provided a new access to benzhydryl-phenylureas. This method represents a novel approach to obtaining urea derivatives, which could be applied to the synthesis of compounds with potential pharmacological properties (Muccioli et al., 2003).
Anion Recognition
The study of urea and thiourea groups for anion recognition, particularly for dihydrogenphosphate, demonstrates the utility of such compounds in the development of new class of neutral receptors. This application could have implications in various scientific fields, including analytical chemistry and environmental monitoring (Nishizawa et al., 1995).
Future Directions
Mechanism of Action
Target of Action
It is known that benzo[b]thiophene-diaryl urea derivatives have shown potential anticancer effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that certain benzo[b]thiophene-diaryl urea derivatives can induce apoptosis and cell cycle arrest at the g0/g1 phase on ht-29 cells . Molecular docking studies have revealed that these compounds can bind well to the active site of VEGFR2 receptor .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure, possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Certain benzo[b]thiophene-diaryl urea derivatives have shown to exhibit antiproliferative activities on both ht-29 and a549 cancer cell lines .
properties
IUPAC Name |
1-benzhydryl-3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c27-21(20-16-29-22-14-8-7-13-19(20)22)15-25-24(28)26-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,21,23,27H,15H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPXRAQJINHHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea |
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